Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO3/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, isoxazoles in general can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.05 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.Scientific Research Applications
Biomimetic Synthesis
- Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is used in biomimetic synthesis, particularly in the synthesis of α-cyclopiazonic acid and related compounds. This process involves multiple steps, including the conversion of ethyl acetoacetate, treatment with hydroxylamine hydrochloride, and subsequent reactions to produce sulfonium salts and other intermediates (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Synthesis of Nucleosides and Nitrogen Mustards
- This compound plays a role in the synthesis of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showcasing significant cytostatic activity against certain cell cultures (García-López, Herranz, & Alonso, 1979).
Development of Isoxazole-fused Heterocycles
- The bromination of the methyl group in 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied to obtain precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate. This approach aids in the development of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Synthesis of Oxazole-5-carboxylates
- Research includes the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, which involves N-acylation with natural and synthetic phthalimidylamino acids (Cox, Prager, Svensson, & Taylor, 2003).
Synthesis of Isoxazole Derivatives with Biological Activity
- Isoxazole derivatives synthesized from ethyl 3-arylisoxazole-4-carboxylate have shown potential in biological activities such as insecticidal and bactericidal effects. These derivatives undergo a series of reactions including reduction, bromination, and substitution (Li et al., 2020).
Preparation of Analgesic Compounds
- The synthesis of 5-substituted 4-isoxazoleacetic acids from 4-isoxazolemethanols, including the conversion to 4-(bromomethyl)isoxazoles, has been explored for potential analgesic activity (Fossa, Menozzi, Schenone, & Mattioli, 1994).
Mechanism of Action
Target of Action
The primary targets of isoxazole derivatives are usually biological receptors or enzymes, which bind to the compounds based on their chemical diversity . .
Mode of Action
Isoxazole derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate are not well-documented in the literature. Isoxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the isoxazole derivative .
Cellular Effects
Isoxazole derivatives have been found to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Molecular Mechanism
Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoxazole derivatives can be involved in various metabolic pathways, depending on their specific chemical structures .
Properties
IUPAC Name |
ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWHPXMHCTBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519834 | |
Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84654-29-5 | |
Record name | Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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